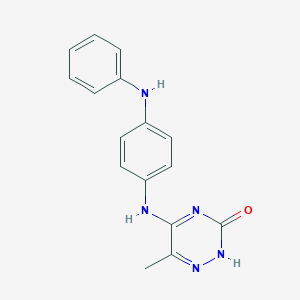![molecular formula C8H10N2S B254226 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione is a heterocyclic compound that has gained attention in recent years due to its potential applications in various scientific fields. This compound is also known as MCP and has a unique chemical structure that makes it a promising candidate for research purposes.
Mécanisme D'action
The exact mechanism of action of 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione is not fully understood. However, it is believed that this compound interacts with various biological targets and modulates their activity.
Biochemical and Physiological Effects:
Several studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties. It also exhibits potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione is its unique chemical structure, which makes it a promising candidate for research purposes. However, this compound has some limitations, such as its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione. Some of these include:
1. Investigating the potential applications of this compound in the development of new drugs for various diseases.
2. Exploring the use of this compound in material science, such as in the development of new catalysts.
3. Studying the exact mechanism of action of this compound and its interactions with biological targets.
4. Investigating the potential of this compound in the development of new imaging agents for diagnostic purposes.
5. Exploring the use of this compound in the development of new sensors for various applications.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique chemical structure and properties make it a valuable candidate for research purposes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione can be achieved through a variety of methods. One of the most commonly used methods involves the reaction between 2-methyl-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine and Lawesson's reagent. This method is relatively simple and yields high purity products.
Applications De Recherche Scientifique
2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione has been the subject of extensive scientific research due to its unique properties. This compound has shown potential applications in various fields such as medicinal chemistry, material science, and catalysis.
Propriétés
Formule moléculaire |
C8H10N2S |
|---|---|
Poids moléculaire |
166.25 g/mol |
Nom IUPAC |
2-methyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-4-thione |
InChI |
InChI=1S/C8H10N2S/c1-5-9-7-4-2-3-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11) |
Clé InChI |
GXQMNTDEPAOBRK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=S)C2=C(N1)CCC2 |
SMILES canonique |
CC1=NC(=S)C2=C(N1)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide](/img/structure/B254144.png)
![2-Tert-butyl-5-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-1,3-oxazole-4-carbonitrile](/img/structure/B254145.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)


![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)
![N-butyl-2-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B254162.png)



![methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
![Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)